molecular formula C15H22N4O B15232625 8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No.: B15232625
M. Wt: 274.36 g/mol
InChI Key: VZIXOTXEZOAKIM-UHFFFAOYSA-N
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Description

8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[45]decan-4-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one can be achieved through a multi-step process involving the formation of the spiro ring system. One common method involves the reaction of a suitable amine with a ketone to form an intermediate, which is then cyclized to form the spiro compound. The reaction conditions typically involve the use of a Lewis acid catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .

Mechanism of Action

The mechanism of action of 8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one involves the inhibition of kinase activity, particularly RIPK1. This inhibition blocks the activation of the necroptosis pathway, thereby preventing cell death. The compound interacts with the kinase domain of RIPK1, forming stable complexes that inhibit its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is unique due to its specific aminoethyl and phenyl substitutions, which confer distinct biological activities and chemical reactivity. Its ability to inhibit RIPK1 with high specificity makes it a valuable compound in medicinal chemistry research .

Properties

Molecular Formula

C15H22N4O

Molecular Weight

274.36 g/mol

IUPAC Name

8-(2-aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

InChI

InChI=1S/C15H22N4O/c16-8-11-18-9-6-15(7-10-18)14(20)17-12-19(15)13-4-2-1-3-5-13/h1-5H,6-12,16H2,(H,17,20)

InChI Key

VZIXOTXEZOAKIM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCN

Origin of Product

United States

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